Thulium hydride (TmH3)

Beschreibung

Eigenschaften

IUPAC Name |

hydride;thulium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Tm.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFHYRGHGURAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

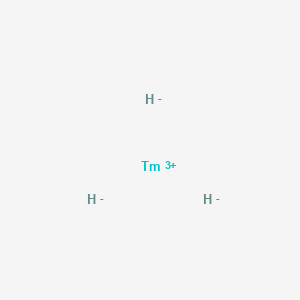

Canonical SMILES |

[H-].[H-].[H-].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-55-5 | |

| Record name | Thulium hydride (TmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium hydride (TmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis Methodologies for Thulium Hydride

Direct Reaction Synthesis under Controlled Conditions

The most fundamental approach to synthesizing thulium hydride is the direct reaction of thulium metal with hydrogen gas. ontosight.ai This process is typically conducted in a sealed environment where conditions can be meticulously managed to facilitate the hydrogenation of the metal.

The synthesis of thulium hydrides and analogous rare-earth polyhydrides necessitates the use of high-pressure and high-temperature environments. ontosight.ai These conditions are essential for creating metallic hydrogen-rich compounds with unique stoichiometries that are not stable under ambient conditions. Protocols often involve using a diamond anvil cell to generate extreme pressures, sometimes reaching hundreds of gigapascals (GPa). uspex-team.orgarxiv.org

Heating of the sample under pressure is typically accomplished using laser heating techniques, which can raise the temperature to over 2000 K for brief periods. uspex-team.org This targeted heating initiates the reaction between the metal and the hydrogen source. For instance, in the synthesis of related polyhydrides like neodymium hydrides, metal samples were laser-heated in a medium of NH3BH3, which serves as a source for the in situ generation of hydrogen under pressure. acs.org Similarly, the synthesis of thorium polyhydrides involved laser heating thorium in a hydrogen atmosphere to approximately 2100 K at pressures up to 175 GPa, resulting in the formation of novel hydride phases. uspex-team.orgarxiv.org

The stoichiometry and crystalline phase of the resulting hydride are critically dependent on the specific pressure and temperature parameters applied during synthesis. Different phases and hydrogen content can be stabilized by tuning these conditions. For example, studies on thulium hexahydride (TmH6) have shown it becomes stable at a pressure of 50 GPa. nih.gov

Further research into thulium-based systems demonstrates that pressure directly influences the stability and composition. The investigation of thorium hydrides, for example, revealed the formation of I4/mmm-ThH4 at pressures above 86 GPa and P63/mmc-ThH9 at pressures between 170-175 GPa, illustrating a clear pressure-dependent phase formation. uspex-team.orgarxiv.org The stabilization pressure itself is a key parameter, with the fcc-ThH10 phase being notable for its stability at a comparatively low pressure of 85 GPa among high-temperature superconducting hydrides. arxiv.org This principle highlights that precise pressure control is a tool to selectively synthesize specific thulium hydride stoichiometries.

| Compound | Reported Minimum Stabilization Pressure (GPa) | Notes |

|---|---|---|

| TmH6 | 50 | A binary thulium hydride. nih.gov |

| YTmH12 | 80 | A ternary hydride stabilized by yttrium. nih.gov |

| YbTmH12 | 60 | A ternary hydride stabilized by ytterbium. nih.gov |

| LuTmH12 | 70 | A ternary hydride stabilized by lutetium. nih.gov |

Alternative Synthesis Approaches for Hydride Formation

Beyond direct hydrogenation, alternative strategies are being explored to form thulium hydrides, often focusing on the fundamental interactions of hydrogen with metal surfaces or the creation of more complex, multi-elemental hydride systems.

One alternative mechanism for hydride formation involves the dissociation of molecular hydrogen (H₂) into atomic hydrogen (H), followed by the recombination of these highly reactive atoms with the metal. nih.gov Studies have shown that increasing the dissociation fraction of H₂ significantly enhances the formation rate of metal hydride cluster ions during sputtering processes. nih.gov

This process hinges on the principle that atomic hydrogen adsorbs more readily onto a surface, increasing the concentration of available hydrogen for reaction. nih.gov The formation of the hydride cluster is believed to occur on or just above the material's surface through the recombination of sample particles with these pre-adsorbed hydrogen atoms. nih.gov This suggests that synthesis techniques promoting the dissociation of H₂, such as using a high-temperature source to create an atomic hydrogen beam, can be an effective route for producing hydrides. nih.gov

A promising frontier in hydride synthesis is the creation of ternary hydrides, where a second metallic element is introduced into the thulium-hydrogen system. researchgate.net This approach is investigated to modify the stability and electronic properties of the resulting hydride. Incorporating elements with abundant valence electrons into binary hydrides is seen as an effective strategy to potentially reduce the synthesis pressure required for stabilization. researchgate.net

Theoretical and computational studies have been instrumental in exploring these ternary systems. For thulium, researchers have designed and studied clathrate structures with the formula XTmH₁₂ (where X = Y, Yb, Lu, and La). nih.gov The findings indicate that the choice of the third element is crucial. When the properties of the second metal (e.g., Y, Yb, Lu) are close to those of thulium, it can enhance chemical pre-compression and help stabilize the hydrogen cage structure at more moderate pressures. nih.gov For instance, YbTmH₁₂ can be stabilized at 60 GPa, a lower pressure than binary TmH₆. nih.gov Conversely, incorporating an element with disparate properties, such as Lanthanum (La), can require higher pressures to maintain stability. nih.gov Computational frameworks, including deep learning and methods like the "triangle straight-line method" proposed for Mg-Si-H systems, are being used to predict thermodynamically stable ternary compounds and their specific formation routes, guiding experimental synthesis efforts. aps.orgarxiv.org

| Compound | Second Metal (X) | Stabilization Pressure (GPa) | Key Finding |

|---|---|---|---|

| YTmH12 | Yttrium (Y) | 80 | Properties are intermediate between the binary hydrides YH6 and TmH6. nih.gov |

| YbTmH12 | Ytterbium (Yb) | 60 | Stabilized at a lower pressure than binary TmH6 due to enhanced chemical pre-compression from f electrons. nih.gov |

| LuTmH12 | Lutetium (Lu) | 70 | Similar to YbTmH12, shows stabilization at moderate pressure. nih.gov |

| LaTmH12 | Lanthanum (La) | 170 | Requires higher pressure for stability, likely due to the large property gap between La and Tm. nih.gov |

Crystallographic Investigations of Thulium Hydride Phases

Phase Identification and Structural Characterization

Thulium, like many other rare earth elements, forms several hydride phases, with the most common being TmH₂ and TmH₃. wikipedia.org These phases exhibit distinct crystal structures that have been the subject of numerous investigations.

Thulium forms two primary hydride phases: a cubic dihydride (TmH₂) and a hexagonal trihydride (TmH₃). osti.gov The cubic phase, often with a composition close to TmH₂, possesses a face-centered cubic (fcc) structure. osti.govwikipedia.org In contrast, the trihydride, with a composition approaching TmH₃, adopts a hexagonal crystal structure. osti.gov Research has identified that thulium forms cubic TmH₁․₉₄₋₂․₀₂ and hexagonal TmH₂․₈₇₋₂․₉₇. osti.gov A two-phase region, where both cubic and hexagonal phases coexist, has been observed to extend up to at least 350°C. osti.gov

The lattice parameters are crucial for defining the unit cell of a crystal. For the cubic thulium dihydride (TmH₂), the lattice parameter 'a' has been determined to be 5.0894(8) pm. osti.gov The hexagonal thulium trihydride (TmH₃) is characterized by two lattice parameters, 'a' and 'c', which have been measured as 3.5964(7) pm and 6.493(2) pm, respectively. osti.gov It is noteworthy that the deuterides of thulium, TmD₂.₀₂ and TmD₂.₉₁, exhibit slightly smaller lattice parameters, approximately 0.2% less than their corresponding hydride counterparts. osti.gov

Interactive Data Table: Lattice Parameters of Thulium Hydrides

| Compound | Crystal System | Lattice Parameter 'a' (pm) | Lattice Parameter 'c' (pm) |

| TmH₂ | Cubic | 5.0894(8) osti.gov | - |

| TmH₃ | Hexagonal | 3.5964(7) osti.gov | 6.493(2) osti.gov |

In the solid state, the coordination environment of thulium and hydrogen atoms is a key aspect of their crystal chemistry. In aqueous solutions, the Tm³⁺ ion is known to be surrounded by nine water molecules, forming a coordination complex. wikipedia.org While detailed experimental data on the specific coordination numbers and geometries within the solid-state hydride structures are not extensively available in the provided search results, theoretical studies on similar transition metal hydrides suggest complex coordination environments. For instance, in some predicted transition metal trihydride (TMH₃) structures, the transition metal atom can have a coordination number of ten. csic.es The hydrogen atoms can occupy various interstitial sites within the metal lattice, leading to different coordination patterns. researchgate.net

Electronic Structure and Superconducting Properties of Thulium Hydride Systems

Theoretical Frameworks for Electronic Structure Analysis

Theoretical studies, particularly those employing first-principles calculations, are essential for predicting and understanding the behavior of materials under the extreme pressures required to synthesize and stabilize superhydrides. These computational methods provide deep insights into the electronic band structure, density of states, and the vibrational modes of the crystal lattice (phonons), which are fundamental to elucidating superconducting mechanisms.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org It is a cornerstone for studying high-pressure hydrides. DFT calculations are used to determine the ground-state properties of a system by mapping the complex many-electron problem onto a simpler one involving the electron density. wikipedia.org This approach is widely used to calculate the electronic band structure, which describes the ranges of energy that electrons are allowed to possess, and the density of states (DOS), which quantifies the number of available electronic states at each energy level. youtube.comwikipedia.org

For thulium hydride systems, such as the clathrate sodalite-like hexahydride TmH₆, DFT calculations reveal crucial information. In these structures, hydrogen atoms form cages surrounding the metal atoms. nih.govcam.ac.uk The electronic band structure and projected density of states (PDOS) for these hydrides show that the states near the Fermi level are predominantly derived from hydrogen s electrons. nih.gov This high density of H-derived electronic states at the Fermi level is a critical feature for high-temperature superconductivity. cam.ac.uk In studies of ternary thulium hydrides, such as XTmH₁₂ (where X can be Y, Yb, Lu, or La), DFT calculations performed with codes like Cambridge Serial Total Energy Package (CASTEP) and Quantum ESPRESSO have been used to determine their structural stability, electronic bands, and DOS under pressure. nih.gov These calculations often employ the generalized gradient approximation (GGA) with parametrizations like Perdew-Burke-Ernzerhof (PBE). nih.govarxiv.org The analysis of the band structure for these ternary compounds shows that the introduction of a second metal element can modify the electronic properties, but the dominant contribution to the DOS near the Fermi level remains from the hydrogen atoms forming the H₂₄ cage. nih.gov

The conventional theory of superconductivity, the Bardeen-Cooper-Schrieffer (BCS) theory, posits that electrons form Cooper pairs mediated by lattice vibrations, or phonons. dntb.gov.ua The strength of this interaction is described by the electron-phonon coupling (EPC) constant, λ. A large EPC constant, along with high-frequency phonons, is conducive to a high superconducting critical temperature (T_c). nsf.govscispace.com In hydrogen-rich materials, the light mass of hydrogen leads to high-frequency phonon modes, which is beneficial for superconductivity. ewadirect.comresearchgate.net

Exploration of Ternary Thulium Hydride Superconductors

The quest for high-temperature superconductors that are stable at lower pressures has led to the investigation of ternary hydride systems. arxiv.orgresearchgate.net By incorporating a third element into a binary hydride structure, it is possible to modify the electronic and structural properties, potentially enhancing superconductivity and reducing the immense pressures required for stabilization. researchgate.netresearchgate.net This approach, often termed chemical pre-compression, leverages the synergistic effects of different elements to tune the material's properties. researchgate.netresearchgate.net Researchers have focused on designing novel ternary thulium hydride superconductors, building upon the understanding of binary rare earth hydrides. nih.govresearchgate.net

Design and Prediction of XTmH₁₂ (X = Y, Yb, Lu, La) Systems

Theoretical studies, employing first-principles calculations, have been instrumental in designing and predicting the properties of new ternary thulium hydride systems. nih.govresearchgate.net A series of compounds with the formula XTmH₁₂ (where X = Y, Yb, Lu, and La) have been designed based on the sodalite-like clathrate structure. nih.gov In this structure, a cage of 24 hydrogen atoms encapsulates two different metal atoms, X and Tm, arranged in a Pm-3m crystal structure. nih.govresearchgate.net

The design rationale stems from the properties of binary hydrides like TmH₆, YbH₆, and LuH₆, which show potential for low-pressure stability. nih.govresearchgate.net The introduction of a second metal (Y, Yb, Lu, or La) is intended to further enhance chemical pre-compression, lower the stabilization pressure, and potentially increase the superconducting transition temperature (T_c) compared to the binary counterparts. nih.govresearchgate.net

Calculations of the formation enthalpies for these compounds as a function of pressure are used to determine their thermodynamic stability. researchgate.net For instance, Pm-3m-YbTmH₁₂ and Pm-3m-LuTmH₁₂ are predicted to be stable relative to the decomposition into their binary hydride components (e.g., YbH₆ + TmH₆). researchgate.net The electronic band structures and projected density of states (pDOS) are also calculated to understand their metallic character and the contributions of different elements to the states near the Fermi level, which is crucial for superconductivity. nih.govresearchgate.net The large electronic density of states at the Fermi level, primarily from hydrogen atoms, is beneficial for strong electron-phonon coupling (EPC), a key mechanism for conventional superconductivity. nih.gov

The predicted stabilization pressures and superconducting transition temperatures for these systems are summarized in the table below.

| Compound | Stabilization Pressure (GPa) | Superconducting Temperature (T_c) (K) |

| YTmH₁₂ | 80 | 40 - 46 |

| YbTmH₁₂ | 60 | 42 - 48 |

| LuTmH₁₂ | 70 | 42 - 48 |

| LaTmH₁₂ | 170 | 19 - 24 |

| This table presents theoretically predicted data for XTmH₁₂ systems. nih.gov |

Notably, YbTmH₁₂ is predicted to be stable at a significantly lower pressure (60 GPa) compared to many other high-T_c hydrides, while also exhibiting an enhanced T_c of up to 48 K compared to binary TmH₆. nih.govresearchgate.net

Chemical Pre-compression Strategies for Reduced Stabilization Pressures

The concept of "chemical pre-compression" is a key strategy in the search for high-temperature superconductors at attainable pressures. researchgate.netdntb.gov.ua This approach involves adding other elements to hydrogen to form hydrogen-rich compounds. nih.gov These added elements create an internal chemical pressure on the hydrogen atoms, helping to stabilize hydrogen-rich structures at significantly lower external pressures than required for pure metallic hydrogen. researchgate.netnih.gov

In the context of XTmH₁₂ systems, the addition of a second metal element (Y, Yb, Lu, La) to thulium hydride is a direct application of this strategy. nih.gov The goal is to leverage the properties of the added elements to stabilize the clathrate hydrogen cage structure at reduced pressures. nih.gov Heavy rare earth elements like Yb and Lu are particularly effective in enhancing chemical pre-compression due to their electronic properties. nih.gov

The success of this strategy is evident in the predicted stabilization pressures. For example, YbTmH₁₂ and LuTmH₁₂ can be stabilized at 60 GPa and 70 GPa, respectively. nih.gov These pressures, while still high, are considerably lower than those required for many binary hydrides predicted to have high T_c. researchgate.netnih.gov The stabilization pressure of YTmH₁₂ (80 GPa) is intermediate between its binary constituents, YH₆ and TmH₆. nih.gov

However, the properties of the chosen elements are crucial. For LaTmH₁₂, the stabilization pressure is much higher at 170 GPa. nih.gov This is likely due to the significant difference in atomic radius and other properties between Lanthanum and Thulium, which can destabilize the H₂₄ cage structure unless higher pressures are applied. nih.gov This highlights that successful chemical pre-compression requires a careful selection of elements with compatible properties to ensure the stability of the desired crystal structure. nih.gov

Magnetic Properties and Phenomena in Thulium Hydride

Magnetic Ordering and Transitions

Thulium, as a heavy rare earth element, and its various compounds exhibit a rich variety of magnetic behaviors, including ordered states like ferromagnetism, antiferromagnetism, and ferrimagnetism, as well as temperature- and field-dependent transitions between these states.

Pure thulium metal displays complex magnetic behavior that is highly dependent on temperature. Above 56 K, it exists in a paramagnetic state, where its magnetic moments are disordered. As it cools, it transitions to an antiferromagnetic state between 56 K and 32 K, in which the magnetic moments of adjacent atoms align in an anti-parallel fashion. Below 32 K, it becomes ferromagnetic. aip.orgaps.org At room temperature (around 300 K), it is paramagnetic. aip.org

Thulium-based compounds also exhibit diverse magnetic ordering. For instance, thulium orthoferrite (TmFeO₃) is known to be a canted antiferromagnet. researchgate.net Intermetallic compounds like Tm₂Fe₁₇ are ferrimagnetic, with a relatively high Curie temperature of 295 K. researchgate.net Similarly, thulium iron garnet (TmIG) thin films are ferrimagnetic. researchgate.net In these materials, the thulium and iron sublattices have opposing magnetic moments, leading to a net magnetic moment. Other compounds, such as the aluminoboride Tm₂AlB₁₁₆, display an antiferromagnetic transition at a very low temperature of 3.5 K. researchgate.net

The magnetic ordering in these materials is primarily governed by two key interactions: the long-range, oscillatory Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange interaction, which is mediated by conduction electrons, and the single-ion crystal-field anisotropy, which arises from the interaction of the 4f electrons of the thulium ion with the electric field of the surrounding ions. idu.ac.id For thulium, the crystal field anisotropy typically favors the alignment of magnetic moments along the crystallographic c-axis. idu.ac.idmdpi.com

Table 1: Magnetic Transition Temperatures of Thulium and Various Thulium Compounds

| Compound | Ferromagnetic T (K) | Antiferromagnetic T (K) | Paramagnetic T (K) | Ferrimagnetic T (K) |

| Thulium (Tm) | < 32 K | 32 K - 56 K | > 56 K | - |

| TmFeO₃ | - | Antiferromagnetic | - | - |

| Tm₂Fe₁₇ | - | - | - | TC = 295 K |

| Tm₂AlB₁₁₆ | - | TN = 3.5 K | > 3.5 K | - |

The delicate balance between exchange interactions and magnetic anisotropy in thulium compounds can be perturbed by applying an external magnetic field, leading to magnetic phase transitions. researchgate.net In ferrimagnetic compounds like Tm₂Fe₁₇, a sufficiently strong magnetic field can overcome the anti-parallel coupling between the thulium and iron sublattices, forcing the moments to align with the field and inducing a transition to a ferromagnetic state. researchgate.net

Spin reorientation is another significant phenomenon, particularly in thulium orthoferrites (TmFeO₃). In these materials, the direction of the ordered spins can rotate with respect to the crystallographic axes as the temperature changes. researchgate.net These spin reorientation transitions (SRT) can also be induced and manipulated by an external magnetic field. researchgate.net Research has shown that in materials like Tm₀.₇₅Yb₀.₂₅FeO₃, continuous spin switching can be controlled by a low magnetic field, making such compounds promising for spintronic devices. researchgate.net Even in pure thulium, a magnetic field exceeding 28 kOe can disrupt the ferrimagnetic coupling present at low temperatures, inducing a ferromagnetic alignment. researchgate.net

Influence of Hydrogenation on Magnetic Characteristics

The introduction of hydrogen to form thulium hydride, particularly the trihydride TmH₃, dramatically alters the magnetic properties observed in the pure metal and its intermetallic compounds.

The most striking effect of full hydrogenation on thulium is the suppression of long-range magnetic ordering. Studies on thulium hydrides with hydrogen content ranging from TmH₁.₉₉ to TmH₂.₉₅ have shown a complete absence of magnetic ordering at low temperatures. aip.org Instead, these materials remain paramagnetic. aip.org

This phenomenon is attributed to the profound change in the electronic structure upon hydrogenation. In rare earth metals, the magnetic moments of the localized 4f electrons are coupled indirectly via the conduction electrons through the RKKY mechanism. idu.ac.id When thulium is hydrogenated to saturation (TmH₃), the hydrogen atoms behave as anions (H⁻), removing electrons from the metal's conduction band. aip.orgnasa.gov This depletion of conduction electrons effectively switches off the RKKY exchange interaction, which is the primary mechanism for magnetic coupling. aip.org

Consequently, while the individual Tm³⁺ ions in the hydride lattice retain their intrinsic magnetic moments, the interactions between them become too weak to establish a cooperative, ordered magnetic state. aip.org Magnetization measurements show that the susceptibilities of thulium hydrides follow the Curie-Weiss law over a wide paramagnetic range, and the effective magnetic moment remains close to that of the free trivalent thulium ion (approximately 7.5-7.6 μB). aip.org Deviations from this law at very low temperatures are generally ascribed to crystal-field effects rather than magnetic ordering. aip.org

Table 2: Magnetic Properties of Thulium and its Hydrides

| Compound | Weiss Constant (θ) | Effective Moment (μeff) in μB | Magnetic Ordering |

| Thulium (Tm) | +32 K | 7.5 | Ferromagnetic/Antiferromagnetic |

| TmH₁.₉₉ | -40 K | 7.60 | None Observed |

| TmH₂.₀₀ | -40 K | 7.60 | None Observed |

| TmH₂.₁₂ | -26 K | 7.60 | None Observed |

| TmH₂.₉₃ | -32 K | 7.58 | None Observed |

| TmH₂.₉₅ | -34 K | 7.47 | None Observed |

| Data sourced from Kubota and Wallace (1963). aip.org |

Nuclear Magnetic Resonance (NMR) is a powerful technique for investigating the local electronic and magnetic properties of materials like rare-earth hydrides. aip.orgaip.orgiastate.edu While specific NMR studies focusing exclusively on thulium hydride are not widely reported in the literature, research on analogous systems such as cerium (CeHₓ) and lanthanum (LaHₓ) hydrides provides significant insight into the information that can be gleaned. aip.orgaip.orgiastate.edu

In these hydrides, ¹H NMR studies allow for direct probing of the environment around the hydrogen nuclei. Key measurements include:

Knight Shift: The Knight shift of the proton NMR signal is sensitive to the polarization of conduction electrons at the hydrogen site. aip.org In paramagnetic rare-earth hydrides, this shift is typically temperature-dependent and provides a measure of the hyperfine interaction between the hydrogen nucleus and the conduction electrons, which are in turn influenced by the rare-earth's 4f moments. aip.org

Linewidth and Relaxation Times: The width of the NMR line and the spin-lattice (T₁) and spin-spin (T₂) relaxation times provide information about magnetic ordering and hydrogen diffusion. aps.org For instance, the onset of magnetic ordering is often signaled by a rapid broadening of the NMR line or the disappearance of the signal altogether. aip.org Furthermore, the temperature dependence of relaxation times can be used to calculate activation energies for hydrogen motion within the hydride lattice. aps.org

For a system like TmH₃, where magnetic ordering is suppressed, NMR could precisely quantify the local magnetic susceptibility through the Knight shift and characterize the influence of crystal-field effects at low temperatures. It would also be the ideal tool to study hydrogen dynamics and the electronic structure near the Fermi level.

Advanced Characterization Techniques for Thulium Hydride Research

X-ray Diffraction (XRD) for Structural Determination under Pressure

X-ray diffraction (XRD) is an essential technique for determining the crystal structure of materials. When applied to thulium hydride under high pressure, typically using a diamond anvil cell, XRD can reveal pressure-induced phase transitions. Synchrotron XRD is often employed for such studies due to its high brightness and resolution, which are necessary to probe the small sample volumes at extreme pressures. scispace.com

Research on elemental thulium provides insight into the types of structural changes that could be anticipated in its hydrides. High-pressure XRD studies on thulium have shown a sequence of phase transitions from a hexagonal close-packed (hcp) structure to a Samarium-type (Sm-type) structure, then to a double hexagonal close-packed (dhcp) structure, and finally to a distorted face-centered cubic (dfcc) phase at pressures up to 86 GPa. aps.org The transition from hcp to the Sm-type structure, for instance, occurs in the pressure range of 60 to 116 kilobars (6 to 11.6 GPa). nih.gov The volume change at this transition is estimated to be approximately -0.5% of the hcp phase's volume. nih.gov These studies establish a baseline for understanding how the thulium lattice behaves under compression, a critical factor in the synthesis and stability of high-pressure hydride phases.

Table 1: Pressure-Induced Phase Transitions in Elemental Thulium This table summarizes the observed structural transformations in elemental thulium under increasing pressure, as determined by X-ray diffraction experiments.

| Pressure Range (GPa) | Initial Phase | Resulting Phase | Reference |

| 6.0 - 11.6 | Hexagonal Close-Packed (hcp) | Samarium-type (Sm-type) | nih.gov |

| ~68 | Double Hexagonal Close-Packed (dhcp) | Distorted Face-Centered Cubic (dfcc) | aps.org |

Vibrational Spectroscopy (e.g., Infrared and Raman) for Hydrogen Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of a material. In thulium hydride, these techniques are particularly sensitive to the vibrations of hydrogen atoms within the crystal lattice. The frequencies of these hydrogen vibrational modes provide information about the strength of the metal-hydrogen bonds and the interactions between hydrogen atoms.

For metal hydrides, the analysis of vibrational spectra is crucial for understanding properties like superconductivity, where electron-phonon coupling is a key mechanism. nih.gov The phonon spectrum, which describes the collective vibrations of atoms in the crystal, can be investigated. In many superconducting hydrides, the optic modes associated with hydrogen vibrations make a significant contribution to the total electron-phonon coupling. nih.gov For instance, calculations on some hydrides suggest that vibrational frequencies in the range of 500–1500 cm⁻¹ can be beneficial for enhancing superconductivity. researchgate.net In complex borohydrides, it has been shown that accurately describing the vibrational properties requires theoretical calculations that account for anharmonicity, a principle that would also apply to detailed studies of TmH3. unige.ch

Magnetic Measurements (e.g., Magnetization and Susceptibility) under High Fields

Magnetic measurements are vital for characterizing the magnetic order and electronic properties of thulium hydride. Techniques such as vibrating-sample magnetometry and SQUID (Superconducting Quantum Interference Device) magnetometry are used to measure magnetization and magnetic susceptibility as a function of temperature and applied magnetic field. aps.orgsharps.ac.cn Performing these measurements under high magnetic fields, often requiring pulsed magnets capable of reaching over 50 Tesla, can induce and probe magnetic phase transitions. aip.org

Studies on elemental thulium reveal its complex magnetic behavior. It has a Néel temperature of 58 K, below which it orders antiferromagnetically with magnetic moments aligned along the c-axis. aps.org At around 25 K, it transitions to a ferrimagnetic structure. aps.org Applying a sufficiently high magnetic field (above 28 kOe) can overcome this coupling and induce a ferromagnetic state with a saturation magnetization of 7.14 µB per atom. aps.org These findings highlight the strong magnetic anisotropy present in thulium, which is expected to be significantly influenced by the introduction of hydrogen into the lattice. The study of R-Fe-H hydrides (where R is a rare-earth element) demonstrates that hydrogenation can substantially alter the magnetic characteristics, including the inter-sublattice exchange interactions. aip.org

Table 2: Magnetic Properties of Elemental Thulium This table presents key magnetic data for elemental thulium, providing a reference for understanding the magnetic behavior of its hydride compounds.

| Property | Value | Conditions | Reference |

| Néel Temperature (T_N) | 58 K | - | aps.org |

| Ferrimagnetic Transition | ~25 K | - | aps.org |

| Saturation Magnetization | 7.14 µB/atom | Field > 28 kOe | aps.org |

| Paramagnetic Curie Temp. (θ_parallel) | 41 K | Field along c-axis | aps.org |

| Paramagnetic Curie Temp. (θ_perpendicular) | -17 K | Field perpendicular to c-axis | aps.org |

Neutron Diffraction for Hydrogen Sublattice Analysis

While XRD is excellent for determining the lattice structure of the heavy metal atoms, neutron diffraction is uniquely suited for locating the lighter hydrogen atoms. Because neutrons scatter from atomic nuclei, they are highly sensitive to the positions of light elements like hydrogen, which are nearly invisible to X-rays. This makes neutron diffraction an indispensable tool for determining the precise stoichiometry and crystal structure of metal hydrides, including the analysis of the hydrogen sublattice. stfc.ac.uk

Inelastic Neutron Scattering (INS) can further provide information on hydrogen-hydrogen distances and vibrational modes. stfc.ac.uk For example, a neutron diffraction study on a high-pressure synthesized tantalum hydride (A15-type Ta-H) successfully identified the specific interstitial sites (Wyckoff sites) occupied by hydrogen atoms within the tantalum lattice. aps.org The study determined the fractional occupancies of these sites, providing a complete structural model. aps.org Such an analysis for thulium hydride would be critical to understanding its structure-property relationships, as the arrangement of hydrogen atoms dictates the electronic and magnetic behavior of the compound.

Table 3: Example of Hydrogen Site Occupancy Determined by Neutron Diffraction for A15-type Tantalum Hydride This table illustrates the type of detailed structural information about the hydrogen sublattice that can be obtained from neutron diffraction, using a tantalum hydride as an example.

| Wyckoff Site | Fractional Occupancy (Initial) | Atom Type | Reference |

| 2a | 0.81 | Hydrogen | aps.org |

| 6d | 0.13 | Hydrogen | aps.org |

Applications of Thulium Hydride in Advanced Materials Research

Hydrogen Storage Research and Fuel Cell Technology

One of the most explored applications of Thulium hydride is in the field of hydrogen storage. zegmetal.com Its ability to safely and efficiently store hydrogen in a solid state makes it a candidate for use in fuel cells and other hydrogen-powered systems, contributing to the development of clean energy solutions. zegmetal.com Metal hydrides, in general, are considered promising for hydrogen storage due to their high volumetric energy densities and ability to operate at ambient conditions.

The hydrogen storage capability of Thulium hydride is predicated on its ability to reversibly absorb and release hydrogen gas. This process involves the dissociation of hydrogen molecules (H₂) on the surface of the material into hydrogen atoms, which then penetrate the crystal lattice to form the hydride (TmH3).

The general mechanism for hydrogen absorption in metal hydrides involves several stages:

Physisorption: Hydrogen molecules are weakly attracted to the surface of the thulium metal.

Chemisorption: The H-H bond in the hydrogen molecule is broken, and hydrogen atoms form stronger chemical bonds with the metal surface.

Diffusion: The hydrogen atoms diffuse from the surface into the bulk of the material, occupying interstitial sites within the thulium crystal lattice.

Hydride Formation: As the concentration of hydrogen increases, a phase transformation occurs, resulting in the formation of the thulium hydride phase.

Desorption is the reverse process, where the stored hydrogen atoms recombine on the surface and are released as H₂ gas. This process is endothermic and requires a supply of heat to overcome the binding energy of the hydrogen within the lattice. The reversibility of this cycle is a critical factor for practical hydrogen storage applications.

The performance of a metal hydride for hydrogen storage is governed by its thermodynamic and kinetic properties. Thermodynamics determines the conditions of temperature and pressure under which hydrogen absorption and desorption occur, while kinetics dictates the speed of these processes.

Thermodynamics: The stability of the metal-hydrogen bond is a key thermodynamic factor. The enthalpy of formation (ΔH) for the hydride indicates how strongly hydrogen is bound. For practical applications, a delicate balance is required: the hydride must be stable enough to store hydrogen at near-ambient conditions but not so stable that excessive energy is needed to release it. The van't Hoff equation is often used to describe the relationship between the equilibrium pressure of hydrogen and the temperature for the hydride system. While specific, detailed thermodynamic data for the Tm-H system is not widely published, the properties can be inferred from trends in other rare-earth hydrides.

Kinetics: The rates of hydrogen absorption and desorption are critical for applications like fuel cells, which require a rapid and controlled supply of hydrogen. ustb.edu.cn Key kinetic parameters include the activation energy for hydrogen diffusion and the surface reaction rates. Factors influencing kinetics include the material's particle size, surface morphology, and the presence of catalytic additives. Research on metal hydrides often focuses on techniques like ball milling to create nanostructured materials or adding catalysts to improve the otherwise sluggish kinetics. mdpi.com

Below is a table summarizing the general thermodynamic and kinetic considerations for rare-earth hydrides, which are applicable to the study of TmH3.

| Property | Description | Significance for Hydrogen Storage |

| Enthalpy of Formation (ΔH) | The heat released or absorbed during the formation of the hydride. | Determines the stability of the hydride. A value that is too negative requires high temperatures for hydrogen release. |

| Entropy of Formation (ΔS) | The change in disorder of the system during hydride formation. | Primarily reflects the transition of hydrogen from a gaseous to a solid state. |

| Equilibrium Plateau Pressure | The pressure at which the metal and hydride phases coexist in equilibrium at a given temperature. | Dictates the operating pressure for hydrogen charging and discharging. |

| Activation Energy (Ea) | The minimum energy required for hydrogen atoms to diffuse through the metal lattice. | A lower activation energy leads to faster absorption and desorption rates. |

| Hydrogen Diffusion Coefficient | A measure of the rate at which hydrogen atoms move through the material. | A higher diffusion coefficient results in faster kinetics. |

Materials for Advanced Electronic and Magnetic Devices

The intrinsic properties of the thulium atom, particularly its magnetic characteristics, suggest the potential for Thulium hydride in advanced electronic and magnetic applications. zegmetal.com

Rare-earth elements are fundamental components of high-performance permanent magnets due to their unique electronic structures, which lead to high magnetic anisotropy. ornl.govnih.gov Thulium metal is known to exhibit complex magnetic behavior, being antiferromagnetic at temperatures below 60 K and ferromagnetic below 22 K. aps.org While research has heavily focused on neodymium- and samarium-based magnets, the magnetic properties of other rare earths like thulium are of interest. nih.gov

The introduction of hydrogen into the lattice of a rare-earth metal can significantly modify its magnetic properties, including the Curie temperature and magnetic anisotropy. This suggests a potential pathway for tuning the magnetic behavior of thulium-based materials. However, specific research into the use of TmH3 for developing high-performance magnets is not extensively documented.

Magnetostrictive materials change their shape in response to a magnetic field. Rare-earth elements and their alloys are known to exhibit giant magnetostriction. The potential for TmH3 in magnetostrictive alloys remains a theoretical possibility, contingent on how the hydrogenation process affects the magnetocrystalline anisotropy of thulium-based alloys.

The magnetic properties of Thulium hydride are considered valuable in applications related to data storage and magnetic sensors. zegmetal.com Materials with distinct and controllable magnetic states are the foundation of magnetic data storage. The strong magnetic characteristics of thulium compounds contribute to the potential advancement of technologies in electronic and data processing systems. zegmetal.com The unique luminescent properties of thulium also position its compounds as candidates for optoelectronic applications, such as in lasers and phosphors. zegmetal.com While these applications are noted for thulium compounds in general, dedicated research focusing specifically on TmH3 for these electronic and data storage devices is still an emerging area.

Catalysis Research

While the direct catalytic application of Thulium hydride (TmH3) is not well-documented, the catalytic potential of thulium in other chemical forms has been explored. For instance, a novel thulium-organic framework has demonstrated highly selective catalytic activity for the chemical fixation of CO2 through the cycloaddition of epoxides. rsc.orgresearchgate.net This research highlights the potential of thulium's Lewis acidic sites to act as active centers in catalytic reactions. This suggests that TmH3, or materials derived from it, could potentially exhibit catalytic properties, although this remains an area requiring further investigation.

Quantum Computing Research

The direct application of Thulium Hydride (TmH₃) in quantum computing is an emerging area of research with limited specific data available. However, the unique properties of lanthanide hydrides, including their magnetic and electronic characteristics, suggest potential avenues for exploration. Quantum computing leverages quantum-mechanical phenomena, such as superposition and entanglement, to process information in novel ways. Materials with tunable electronic and magnetic states are of significant interest in the development of quantum bits (qubits), the fundamental units of quantum information.

Research into the broader class of lanthanide materials indicates their potential in quantum information science. The f-electrons in lanthanides like thulium give rise to distinct magnetic properties that could be harnessed for quantum applications. While direct experimental evidence for TmH₃ in quantum computing is not yet prevalent, theoretical studies and research on related materials provide a basis for its potential consideration. The primary focus of current research on thulium and its compounds in this field is on exploring materials that can act as stable, coherent qubits.

Exploration in High-Temperature Superconducting Materials (Beyond Pure TmH₃)

While pure Thulium Hydride (TmH₃) is not itself a high-temperature superconductor, its parent element, thulium, is a subject of investigation in the quest for new high-temperature superconducting materials, particularly within the class of lanthanide superhydrides. frontiersin.orgfrontiersin.orgarxiv.org These materials, rich in hydrogen, have demonstrated superconductivity at exceptionally high temperatures, albeit under extreme pressures. arxiv.orgmdpi.com

The exploration of high-temperature superconductivity in lanthanide hydrides is a rapidly advancing field. frontiersin.orgfrontiersin.org Theoretical and experimental studies have shown that materials like lanthanum hydride (LaH₁₀) can exhibit superconductivity at temperatures approaching room temperature, although at pressures exceeding 150 GPa. frontiersin.orgfrontiersin.orgarxiv.orgmdpi.com The general trend observed is that the superconducting transition temperature (T_c) tends to decrease as one moves across the lanthanide series from lanthanum. frontiersin.orgfrontiersin.org

Research has extended to ternary and more complex hydrides involving thulium to explore the possibility of achieving high-temperature superconductivity at lower pressures. One such area of investigation is the creation of ternary clathrate hydrides. For instance, the design of compounds like XTmH₁₂ (where X can be Y, Yb, Lu, or La) aims to enhance the superconducting transition temperature while maintaining stability at more moderate pressures. nih.gov In a notable study, YbTmH₁₂ was predicted to be stable at 60 GPa with a calculated T_c of 48 K, which is an increase compared to the binary TmH₆ hydride. nih.gov

The underlying principle for the high T_c in these hydrogen-rich compounds is the strong electron-phonon coupling provided by the hydrogen lattice. arxiv.orgmdpi.com The metal atoms, such as thulium, play a crucial role in stabilizing the hydrogen cage-like structures, known as clathrate structures, and influencing the electronic properties at the Fermi level. frontiersin.orgfrontiersin.orgmdpi.com The investigation into thulium-containing hydrides is part of a broader effort to understand the interplay between the lanthanide element, the hydrogen content, and the resulting superconducting properties. frontiersin.orgfrontiersin.org

Interactive Data Table: Properties and Research Findings of Thulium and Related Hydrides

| Compound/System | Property/Finding | Value/Observation | Pressure Conditions | Reference |

| Thulium (Tm) | Crystal Structure | Hexagonal Close-Packed (hcp) | Ambient | |

| Thulium (Tm) | Magnetic Ordering | Ferromagnetic < 32 K, Antiferromagnetic 32-56 K, Paramagnetic > 56 K | Ambient | wikipedia.org |

| Thulium Hydride (TmH₂) | General Availability | Available in various forms | N/A | americanelements.com |

| Thulium Hydride (TmH₃) | Chemical Formula | H₃Tm | N/A | nih.gov |

| Lanthanide Hydrides | Superconductivity Trend | T_c declines along the La–Ce–Pr–Nd series | High Pressure | frontiersin.orgfrontiersin.org |

| YbTmH₁₂ | Predicted Superconducting Transition Temperature (T_c) | 48 K | 60 GPa | nih.gov |

| LaH₁₀ | Experimentally Observed Superconductivity (T_c) | Up to 260 K | ~170 GPa | frontiersin.orgfrontiersin.orgarxiv.orgmdpi.com |

| CeH₉ | Experimentally Observed Superconductivity (T_c) | Near room temperature | ~150 GPa | arxiv.orgmdpi.com |

Future Directions and Emerging Research Areas

Exploration of Novel Thulium Hydride Architectures

The primary frontier in thulium hydride research is the exploration of novel crystal structures and compositions beyond simple binary compounds. The goal is to create "superhydrides"—materials with a very high proportion of hydrogen—which are predicted to be stable at high pressures. While thulium hexahydride (TmH₆) has been theoretically investigated, its predicted superconducting critical temperature (Tc) is relatively low at around 25 K, especially when compared to other rare-earth hexahydrides. nih.gov

Future work is focused on creating new architectures, often with cage-like hydrogen frameworks, that could enhance superconductivity. nih.gov A key strategy is the principle of chemical pre-compression, where introducing additional elements can help stabilize hydrogen-rich structures at lower pressures than required for pure hydrides. nih.gov This leads to the design of ternary (three-element) and even more complex hydrides. Theoretical studies have explored this by substituting other metal atoms into the thulium hydride lattice, such as in the proposed YbTmH₁₂ structure. nih.gov This particular design is predicted to be stable at a moderate pressure of 60 GPa and has a calculated Tc of 48 K, a significant increase over binary TmH₆. nih.gov The exploration of these novel architectures relies heavily on computational predictions to identify promising candidates for challenging high-pressure synthesis experiments.

Integration of Thulium Hydrides in Multicomponent Systems

Integrating thulium hydride into multicomponent systems is a promising strategy to tailor its stability and functional properties. This involves creating complex hydrides where thulium is combined with other rare-earth, alkaline-earth, or alkali metals. pnas.org The rationale is that such chemical diversity can stabilize hydrogen-rich metallic sublattices, which are conducive to high-temperature superconductivity, at more accessible pressures. pnas.orgresearchgate.net

Researchers are designing complex quaternary (four-element) hydrides inspired by known structures. pnas.orgresearchgate.netarxiv.org These designs aim to optimize the connectivity of the hydrogen network and ensure a high density of hydrogen-derived electronic states at the Fermi level, a key indicator for strong electron-phonon coupling and, consequently, a higher Tc. pnas.orgresearchgate.netarxiv.org For example, theoretical models propose complex structures where hydrogen-rich units, like (RH₁₁), are enclosed within a shell of other atoms, providing both chemical and structural stability. researchgate.net While specific experimental work on integrating TmH₃ into such complex systems is still emerging, the principles developed for other rare-earth hydrides provide a clear roadmap for future investigations. arxiv.org

Beyond superconductivity, multicomponent systems are relevant for hydrogen storage. osti.govnottingham.ac.uk Combining different metal hydrides can alter the thermodynamics of hydrogen absorption and release, potentially improving storage capacity and kinetics. nottingham.ac.uk

Advancements in in situ Characterization Techniques under Extreme Conditions

A significant challenge in studying thulium hydrides is that their most intriguing phases, particularly potential high-temperature superconducting phases, often exist only under extreme pressures. arxiv.org Therefore, a critical area of future research involves advancing in situ characterization techniques that can probe materials inside high-pressure apparatus like diamond anvil cells.

The ability to visualize and analyze phase transformations as they happen is essential for a quantitative understanding of hydride formation. dtu.dk Key experimental techniques include:

Synchrotron X-ray Diffraction (XRD): This is indispensable for determining the crystal structure of new hydride phases under pressure. semanticscholar.orgnih.gov Future advancements will focus on achieving higher spatial and temporal resolution to capture rapid transformations.

X-ray Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) provide crucial information about the electronic structure and chemical bonding within the material in situ. semanticscholar.orgnih.gov

Neutron Diffraction: This technique is highly sensitive to the positions of hydrogen (or deuterium) atoms, which is critical for understanding the structure of the hydrogen sublattice but is challenging to implement at extreme pressures. nottingham.ac.uk

Property Measurement: Developing robust methods to measure electrical resistance (to detect superconductivity), magnetic susceptibility, and thermal transport properties directly at high pressure is vital for linking structural changes to functional properties. researchgate.net

These advanced in situ tools are necessary to validate theoretical predictions and provide the feedback needed to guide the synthesis of new materials. nih.gov

Computational Materials Design for Tailored Properties

Computational materials design has become a predictive powerhouse in the search for new hydrides. arxiv.org First-principles methods, particularly those based on Density Functional Theory (DFT), are essential for predicting the stability, structure, and properties of novel thulium hydride compositions before they are synthesized. arxiv.orguspex-team.org

Evolutionary algorithms are widely used to search for thermodynamically stable crystal structures of thulium hydrides at various pressures. arxiv.orguspex-team.org Once stable structures are identified, their properties can be calculated in detail:

Phase Diagrams: Calculations can determine the formation enthalpies to map out the phase diagram of multicomponent systems, identifying the most stable compositions for hydrogen storage or other applications. osti.gov

Electronic Structure: The electronic band structure and density of states (DOS) are calculated to determine if a material is metallic, a prerequisite for conventional superconductivity. iphy.ac.cn

Electron-Phonon Coupling: For superconductivity, the strength of the interaction between electrons and lattice vibrations (phonons) is calculated. This, along with the phonon frequencies, allows for the prediction of the superconducting critical temperature (Tc), guiding experimental efforts toward the most promising candidates. nih.gov

Looking forward, high-throughput calculations, potentially augmented by machine learning, will play an even larger role in screening vast numbers of potential multicomponent hydrides. arxiv.org This synergy between advanced computational prediction and targeted high-pressure experiments is expected to accelerate the discovery of novel thulium hydride materials with tailored, technologically valuable properties. arxiv.org

Q & A

Q. What are the established synthesis methods for TmH₃, and how do experimental parameters influence crystal structure?

TmH₃ synthesis typically involves direct hydrogenation of thulium metal under controlled conditions. Key parameters include temperature (400–800°C), hydrogen pressure (1–10 bar), and reaction duration (12–48 hours). The cubic crystal structure (fluorite-type) is predominant under moderate conditions, but high-pressure regimes (>15 GPa) may yield hexagonal polymorphs. Characterization via X-ray diffraction (XRD) and neutron scattering is critical to confirm phase purity .

Q. How can researchers validate the hydrogen content in TmH₃ experimentally?

Hydrogen quantification requires thermogravimetric analysis (TGA) coupled with mass spectrometry to measure H₂ release during decomposition. Alternatively, neutron diffraction provides direct lattice-site occupancy data. Discrepancies in reported stoichiometries often arise from incomplete hydrogenation or surface oxidation, necessitating inert-atmosphere handling .

Q. What spectroscopic techniques are most effective for probing TmH₃’s electronic properties?

X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are used to analyze Tm³⁺ oxidation states and ligand interactions. Magnetic susceptibility measurements reveal paramagnetic behavior at low temperatures (<50 K), consistent with Tm³⁺’s 4f¹² configuration .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in TmH₃’s phase stability under stress?

Parrinello-Rahman MD algorithms ( ) allow modeling of stress-induced polymorphic transitions. For example, simulations predict cubic-to-hexagonal transitions under uniaxial tensile strain, reconciling discrepancies between static DFT calculations and high-pressure experimental data. Calibration with experimental XRD under varying stress conditions is essential to validate force fields .

Q. What strategies address inconsistencies in reported thermal conductivity values of TmH₃?

Divergent thermal conductivity data (e.g., 2–5 W/m·K at 300 K) may stem from grain boundary effects or impurity phases. Researchers should employ time-domain thermoreflectance (TDTR) on single-crystal samples and compare results with Boltzmann transport equation models. Meta-analysis of prior studies should also account for measurement techniques (e.g., steady-state vs. laser flash) .

Q. How can researchers design experiments to investigate TmH₃’s hydrogen diffusion kinetics?

Quasielastic neutron scattering (QENS) and electrochemical impedance spectroscopy (EIS) are optimal for measuring H⁻ diffusion coefficients. Isotopic labeling (e.g., D₂ vs. H₂) can isolate lattice diffusion from surface processes. Activation energies derived from Arrhenius plots must be cross-validated with ab initio transition state theory calculations .

Methodological Guidance

Q. What protocols ensure reproducibility in TmH₃ synthesis across laboratories?

- Standardize hydrogen purity (>99.999%) and reactor passivation protocols.

- Document temperature gradients within furnaces using calibrated thermocouples.

- Share raw XRD/neutron data and refinement parameters via repositories like Zenodo or ICSD .

Q. How should researchers approach contradictory magnetic susceptibility data in TmH₃ studies?

Conduct comparative studies using identical SQUID magnetometer settings (e.g., 0.1 T field, 2 K/min cooling rate). Account for extrinsic factors like oxygen vacancies using XPS. Collaborative replication studies across labs are recommended to isolate instrument-specific biases .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing TmH₃’s hydrogen desorption kinetics?

Use nonlinear least-squares fitting to model desorption curves (e.g., Johnson-Mehl-Avrami equations). Report confidence intervals for activation energies and compare with Bayesian inference methods to quantify uncertainty .

Q. How can researchers integrate computational and experimental data for TmH₃ property prediction?

Machine learning workflows (e.g., Gaussian process regression) trained on hybrid datasets (DFT + experimental bandgaps) improve predictive accuracy. Open-source tools like ASE or Materials Project APIs facilitate data interoperability .

Ethical and Collaborative Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.